
Tert-butyl N-[(4-
Descripción general
Descripción
Tert-butyl N-[(4-: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4- typically involves the reaction of tert-butyl carbazate with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-[(4- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Medicine: It has demonstrated anti-inflammatory and anti-cancer properties by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl N-[(4- is not fully elucidated. it is known to inhibit the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This mechanism may explain its anti-inflammatory and anti-cancer properties.
Comparación Con Compuestos Similares
tert-Butyl carbazate: A precursor in the synthesis of Tert-butyl N-[(4-.
4-tert-Butyl-α-methyl-benzenepropanal: Another compound with similar structural features.
Uniqueness: Tert-butyl N-[(4- is unique due to its specific hydrazine derivative structure, which imparts distinct biochemical and physiological effects.
Propiedades
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAOJPYAGIBKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168299 | |
| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150767-02-5 | |
| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150767-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

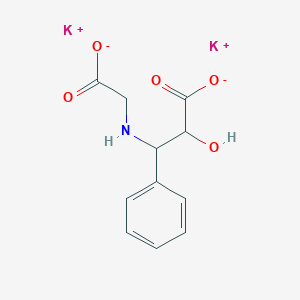
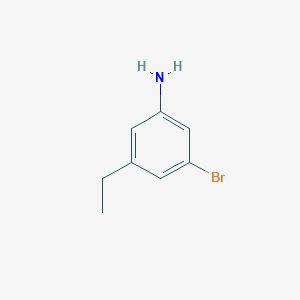

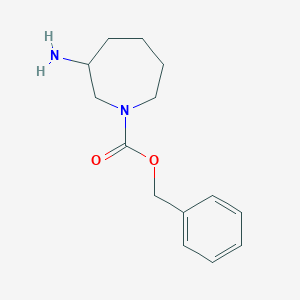
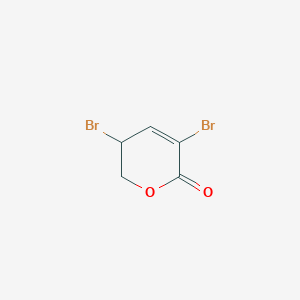

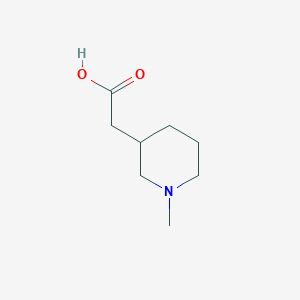
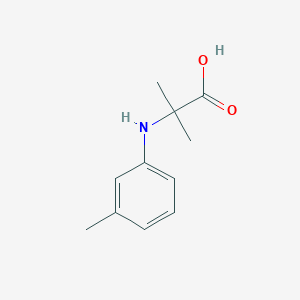

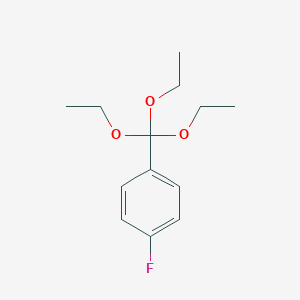


![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
